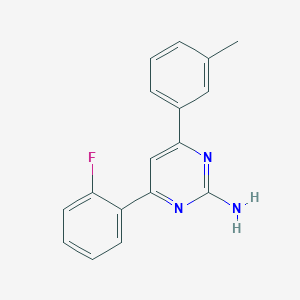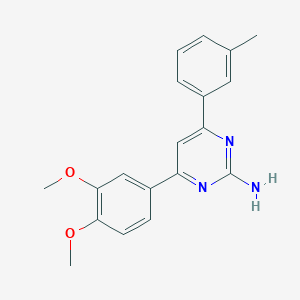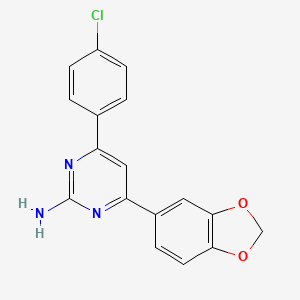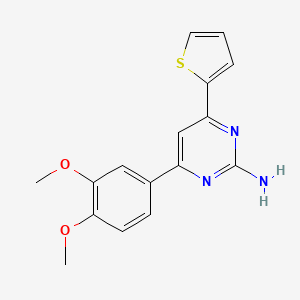![molecular formula C13H13BrO4 B6347983 ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate CAS No. 1427690-50-3](/img/structure/B6347983.png)
ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate is an organic compound with the molecular formula C13H13BrO4. This compound is characterized by the presence of an ester functional group, a bromine atom, and an acetyloxy group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate typically involves the esterification of (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation: The acetyloxy group can be oxidized to form a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution Reactions: Products include ethyl (2E)-3-[4-(acetyloxy)-3-aminophenyl]prop-2-enoate or ethyl (2E)-3-[4-(acetyloxy)-3-thiocyanatophenyl]prop-2-enoate.
Hydrolysis: The major products are (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoic acid and ethanol.
Oxidation: The major product is ethyl (2E)-3-[4-(carboxy)-3-bromophenyl]prop-2-enoate.
Applications De Recherche Scientifique
Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ester group can be hydrolyzed, leading to the formation of carboxylic acids that can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl (2E)-3-[4-(acetyloxy)-3-bromophenyl]prop-2-enoate can be compared with similar compounds such as:
Ethyl (2E)-3-[4-(acetyloxy)-3-chlorophenyl]prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (2E)-3-[4-(acetyloxy)-3-fluorophenyl]prop-2-enoate: Similar structure but with a fluorine atom instead of bromine.
Ethyl (2E)-3-[4-(acetyloxy)-3-iodophenyl]prop-2-enoate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.
Propriétés
IUPAC Name |
ethyl (E)-3-(4-acetyloxy-3-bromophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c1-3-17-13(16)7-5-10-4-6-12(11(14)8-10)18-9(2)15/h4-8H,3H2,1-2H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAMNNJVKQBSRQ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B6347950.png)

![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)




